molecular formula C18H26Cl2O4Si3 B14616280 [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] CAS No. 60744-85-6

[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane]

Cat. No.: B14616280
CAS No.: 60744-85-6
M. Wt: 461.6 g/mol
InChI Key: JIOQGCWPVWSAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is a chemical compound that belongs to the class of silanes. Silanes are silicon-based compounds that have a wide range of applications in various fields, including materials science, chemistry, and industry. This particular compound is known for its unique structure, which includes both silane and phenyleneoxy groups, making it a versatile and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] typically involves the condensation of 2-hydroxyethyl methacrylate with dichlorodimethyl silane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at a temperature of around 70°C, and in a solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The silane groups can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or alcohols can be used in substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce silane-amino derivatives, while oxidation reactions can produce silanol derivatives.

Scientific Research Applications

[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] involves its ability to form strong covalent bonds with other molecules. The silane groups can react with various functional groups, leading to the formation of stable products. The phenyleneoxy groups provide additional stability and reactivity, making the compound suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

  • (Dimethylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
  • (Methyl)(phenyl)silanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)
  • (Diphenylsilanediyl)bis(oxy)bis(ethane-1,2-diyl)bis(2-methylacrylate)

Uniqueness

[(Dimethylsilanediyl)bis(oxy-4,1-phenyleneoxy)]bis[chloro(dimethyl)silane] is unique due to its combination of silane and phenyleneoxy groups, which provide both stability and reactivity. This makes it more versatile compared to other similar compounds that may lack one of these functional groups .

Properties

CAS No.

60744-85-6

Molecular Formula

C18H26Cl2O4Si3

Molecular Weight

461.6 g/mol

IUPAC Name

bis[4-[chloro(dimethyl)silyl]oxyphenoxy]-dimethylsilane

InChI

InChI=1S/C18H26Cl2O4Si3/c1-25(2,19)21-15-7-11-17(12-8-15)23-27(5,6)24-18-13-9-16(10-14-18)22-26(3,4)20/h7-14H,1-6H3

InChI Key

JIOQGCWPVWSAGH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OC1=CC=C(C=C1)O[Si](C)(C)Cl)OC2=CC=C(C=C2)O[Si](C)(C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.